N2-Methyl vs. N1-Methyl Triazole Ethanol: A Measurable 0.6 Log Unit Difference in Computed Lipophilicity (XLogP3)
The N2-methyl regioisomer (target compound) exhibits a computed XLogP3 value of −0.1, whereas the N1-methyl regioisomer (2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol) shows a more hydrophilic computed logP of −0.7 [1][2]. This 0.6 log unit difference indicates that the N2-methyl analog is approximately four times more lipophilic, which may improve passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: XLogP3 = −0.7 |
| Quantified Difference | ΔXLogP3 = 0.6 (target is 4× more lipophilic by molar partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.6 logP difference can translate into discernible changes in membrane permeability and tissue distribution, making the N2-methyl isomer the preferred choice when higher lipophilicity is required in a triazole-ethanol scaffold.
- [1] PubChem. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol. CID 59496946. https://pubchem.ncbi.nlm.nih.gov/compound/59496946 (accessed 2026-05-11). View Source
- [2] PubChem. 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. CID 59496911. https://pubchem.ncbi.nlm.nih.gov/compound/59496911 (accessed 2026-05-11). View Source
